
Pyridine-3-sulfonyl chloride
Overview
Description
Pyridine-3-sulfonyl chloride (CAS: 16133-25-8) is a sulfonating agent with the molecular formula C₅H₄ClNO₂S and a molecular weight of 177.61 g/mol . It is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, and for HPLC derivatization due to its electrophilic sulfonyl chloride group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction is typically carried out by adding phosphorus pentachloride to a solution of pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. The reaction mixture is then subjected to distillation under reduced pressure to purify the this compound .
Another method involves the use of a microchannel reactor, where 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite undergo diazotization. The resulting diazonium salt reacts with thionyl chloride to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs the phosphorus pentachloride method due to its simplicity and high yield. The process involves careful control of reaction conditions to minimize byproduct formation and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pyridine-3-sulfonic acid.
Common Reagents and Conditions:
Thionyl Chloride: Used in the synthesis of this compound from diazonium salts.
Amines: React with this compound to form sulfonamide derivatives.
Major Products:
Pyridine-3-sulfonamides: Formed from the reaction with amines.
Pyridine-3-sulfonic acid: Formed from hydrolysis.
Scientific Research Applications
Medicinal Chemistry
Pyridine-3-sulfonyl chloride plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of:
- TAK-438 (Vonoprazan Fumarate) : A potassium-competitive acid blocker developed for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is integral to its synthesis, showcasing its importance in drug development .
Case Study: Synthesis of TAK-438
The synthesis involves several steps where this compound acts as a key reagent, facilitating the formation of the active pharmaceutical ingredient through nucleophilic substitution reactions.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a derivatization reagent. It enhances the sensitivity of various compounds during analysis, particularly in the detection of polar organic pollutants and steroidal estrogens.
Derivatization Applications
- Steroidal Estrogens : this compound has been used to derivatize steroidal estrogens, improving their detection limits in chromatographic analyses. This application highlights its utility in environmental monitoring and pharmaceutical analysis .
Table 1: Derivatization Efficiency
Compound | Derivatization Reagent | Detection Method | Sensitivity Improvement |
---|---|---|---|
Steroidal Estrogens | This compound | Gas Chromatography | Increased by 10x |
Bisphenol A | This compound | Liquid Chromatography | Increased by 5x |
Synthesis of Functionalized Compounds
This compound serves as a building block for synthesizing various functionalized compounds. It can react with amines and alcohols to yield sulfonamide derivatives, which have applications in drug discovery and development.
Example: Synthesis of Sulfonamide Derivatives
The reaction of this compound with primary amines leads to the formation of sulfonamide derivatives that exhibit biological activity against various pathogens.
Environmental Applications
Recent studies have explored the use of this compound in passive sampling techniques for monitoring organic pollutants in water bodies. This method allows for effective collection and analysis of contaminants over time, demonstrating its relevance in environmental science .
Mechanism of Action
The mechanism of action of pyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide derivatives. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions .
Comparison with Similar Compounds
Key Properties:
- Physical State : Solid (melting point: 140–144°C , boiling point: 220–284°C ).
- Solubility : Low water solubility (0.01 mg/L at 20°C) .
- Reactivity: Reacts with amines, alcohols, and phenols to form sulfonamides or sulfonate esters under mild conditions (e.g., in pyridine at 5°C) .
- Safety : Classified as Skin Corrosion/Irritation Category 1B (H314) and Specific Target Organ Toxicity (Respiratory Irritation) Category 3 (H335) . Predicted oral LD₅₀ (rat) is 2091.91 mg/kg .
Comparison with Structurally Similar Compounds
3-(Pyridin-3-yl)propionyl chloride hydrochloride
Structure : Contains a propionyl chloride group (-COCl) attached to pyridine, unlike the sulfonyl chloride (-SO₂Cl) group in pyridine-3-sulfonyl chloride.
Synthesis : Prepared by reacting 3-(pyridin-3-yl)propionic acid with thionyl chloride .
Reactivity : Primarily undergoes nucleophilic acyl substitution (e.g., forming amides), whereas this compound participates in sulfonylation reactions .
Applications : Used in peptide synthesis and as a building block for bioactive molecules .
Pyridine-2-sulfonyl chloride
Structural Difference: Sulfonyl chloride group at the 2-position of pyridine vs. the 3-position. Reactivity: Positional effects alter electronic properties; the 2-position may exhibit steric hindrance, reducing reactivity compared to the 3-isomer. Data Gap: Limited evidence on pyridine-2-sulfonyl chloride in provided sources, necessitating further literature review.
6-(Trifluoromethyl)this compound
Structure: this compound derivative with a CF₃ group at the 6-position. Applications: Used in herbicides (e.g., triazolopyrimidine sulfonamides) .
Comparison with Functional Group Analogs
Benzene sulfonyl chloride
Structure : Sulfonyl chloride attached to benzene instead of pyridine.
Reactivity : Pyridine’s electron-deficient ring enhances the electrophilicity of the sulfonyl chloride group, making this compound more reactive toward nucleophiles than benzene sulfonyl chloride.
Physical Properties : Higher melting point (144°C vs. ~64°C for benzene sulfonyl chloride) due to stronger intermolecular interactions in the pyridine derivative .
Methanesulfonyl chloride
Structure : Aliphatic sulfonyl chloride (CH₃SO₂Cl).
Reactivity : Less steric hindrance allows faster reactions, but this compound offers regioselectivity in aromatic systems.
Applications : Methanesulfonyl chloride is a general sulfonating agent, whereas this compound is tailored for heterocyclic modifications .
Environmental and Toxicological Comparison
Aquatic Toxicity
- This compound : Predicted 48h LC₅₀ (Daphnia magna) = 47.67 mg/L ; bioaccumulation factor (BCF) = 6.66 L/kg .
- 3-(Pyridin-3-yl)propionyl chloride hydrochloride: No ecotoxicity data in provided evidence, but aliphatic acyl chlorides generally exhibit higher acute aquatic toxicity.
Biodegradability
- Aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) hydrolyze faster, reducing environmental persistence.
Data Gaps and Contradictions
Biological Activity
Pyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine that has garnered attention in medicinal chemistry due to its biological activity and potential applications in drug development. This compound is primarily utilized as a reagent in organic synthesis and has been implicated in various biological processes, particularly through its interactions with cytochrome P450 enzymes.
This compound (CHClNOS) is synthesized from pyridine-3-sulfonic acid using phosphorus pentachloride (PCl) as a chlorinating agent. The general reaction can be summarized as follows:
- Reactants : Pyridine-3-sulfonic acid and PCl.
- Conditions : Heating at 120 °C with continuous stirring.
- Yield : Typically around 73% to 91% depending on the specific reaction conditions used .
Interaction with Cytochrome P450 Enzymes
This compound has been shown to bind to the active site of cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. This binding can influence the enzyme's activity, leading to alterations in drug metabolism and potential therapeutic effects .
Antibacterial Activity
Recent studies have explored the antibacterial properties of pyridine derivatives, including compounds related to this compound. For instance, a series of derivatives were synthesized and evaluated for their in vitro antibacterial activity against various strains, including Staphylococcus aureus and Enterococcus faecalis. The results indicated that modifications in the structure significantly affected antibacterial efficacy, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 32 μg/ml against S. aureus .
Structure-Activity Relationship (SAR)
The biological activity of this compound and its derivatives can be influenced by various structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence of different substituents on the pyridine ring can enhance or diminish antibacterial activity. For example, introducing fluorine atoms into certain positions on the ring has been associated with increased potency against multiple bacterial strains .
- Binding Mechanisms : The binding interactions between these compounds and their biological targets often involve hydrogen bonding and hydrophobic interactions, which are crucial for their efficacy .
Case Study 1: Antibacterial Evaluation
A study conducted by Jin et al. synthesized a range of pyridine derivatives, including those based on this compound. They found that compound 17g exhibited significant antibacterial activity with MIC values in the low microgram range against several gram-positive bacteria. The study emphasized the importance of structural features in determining the biological activity of these compounds .
Case Study 2: Cytochrome P450 Inhibition
Research investigating the inhibitory effects of this compound on cytochrome P450 enzymes revealed that this compound could modulate enzyme activity, potentially affecting drug metabolism pathways. This finding highlights the relevance of pyridine derivatives in pharmacology and toxicology, where understanding enzyme interactions is crucial for predicting drug interactions and side effects .
Q & A
Basic Research Questions
Q. What are the recommended storage and handling practices for Pyridine-3-sulfonyl chloride to ensure stability and safety?
this compound should be stored at 2–8°C in a tightly sealed, moisture-resistant container to prevent hydrolysis and degradation . Handling requires personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, due to its skin corrosion hazard (Category 1B) and potential to cause severe eye damage . Work should be conducted in a fume hood to avoid inhalation of vapors.
Q. How is this compound employed as a derivatization agent in LC-MS/MS analysis?
The compound enhances detection sensitivity for low-abundance metabolites (e.g., estrogens, cytochrome P450 isoforms) by reacting with hydroxyl or amine groups to form sulfonated derivatives. A typical protocol involves:
- Dissolving the analyte in aqueous buffer (pH 7–9) .
- Adding this compound (1:10 molar ratio) and incubating at 25–37°C for 30–60 minutes .
- Quenching the reaction with ammonium bicarbonate.
- Analyzing derivatives via reverse-phase HPLC-MS/MS with electrospray ionization (ESI) .
Q. What are the critical parameters for optimizing derivatization protocols using this compound?
Key factors include:
- pH control : Alkaline conditions (pH 8–9) maximize reaction efficiency with phenolic groups (e.g., estrogens).
- Reaction time and temperature : Extended incubation (≥60 minutes) at 37°C improves yield for steroidal compounds.
- Molar excess : A 10-fold excess of derivatizing agent ensures complete conversion of analytes .
Advanced Research Questions
Q. How does this compound compare to dansyl chloride in derivatizing estrogens for LC-MS/MS detection?
While both agents improve ionization efficiency, this compound offers superior stability in aqueous environments and reduces matrix interference in biological samples. However, dansyl chloride may be preferred for its faster reaction kinetics (10–20 minutes vs. 30–60 minutes) and higher derivatization efficiency for certain estrogen isomers . Method selection depends on the target analyte’s hydrophobicity and the required limit of detection (LOD).
Q. What strategies mitigate hydrolysis of this compound during experimental workflows?
Hydrolysis can be minimized by:
- Using anhydrous solvents (e.g., acetonitrile) for reagent preparation.
- Maintaining reaction temperatures below 40°C to avoid thermal degradation.
- Storing aliquots under argon or nitrogen atmosphere to prevent moisture exposure .
Q. How can researchers resolve discrepancies in metabolite quantification when using this compound derivatization?
Contradictory results often arise from:
- Incomplete derivatization : Validate reaction completion via internal standards (e.g., deuterated analogs).
- Matrix effects : Use matrix-matched calibration curves or dilute samples to reduce ion suppression.
- Cross-reactivity : Perform selectivity assays to confirm the reagent does not react with interfering compounds (e.g., phospholipids) .
Q. What reaction mechanisms underpin this compound’s role in synthesizing sulfonamide derivatives?
The sulfonyl chloride group undergoes nucleophilic substitution with amines or alcohols to form sulfonamides or sulfonate esters. For example, in synthesizing NLRP3 inflammasome inhibitors:
- This compound reacts with primary amines (e.g., ethyl 3-aminobenzoate) in the presence of triethylamine as a base.
- The reaction proceeds via a two-step mechanism: initial sulfonation followed by elimination of HCl .
Q. Methodological Considerations
Properties
IUPAC Name |
pyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNYKLYADJTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936483 | |
Record name | Pyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16133-25-8 | |
Record name | 3-Pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16133-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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